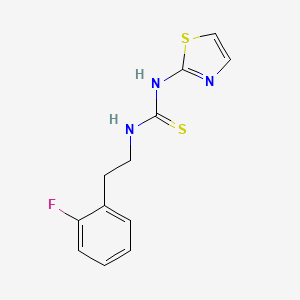
Thiourea, N-(2-(2-fluorophenyl)ethyl)-N'-2-thiazolyl-
Description
PT-306 is a pressure transmitter that adopts an imported sensor core and features a stainless steel isolated small structure. It is compact in appearance and easy to install. This product is widely used in refrigeration, air-conditioning equipment, and air compressors due to its good stability across a wide temperature range .
Properties
CAS No. |
149485-92-7 |
|---|---|
Molecular Formula |
C12H12FN3S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12FN3S2/c13-10-4-2-1-3-9(10)5-6-14-11(17)16-12-15-7-8-18-12/h1-4,7-8H,5-6H2,(H2,14,15,16,17) |
InChI Key |
OQWSGTUKBXDUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)F |
Other CAS No. |
149485-92-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The PT-306 pressure transmitter is manufactured using advanced sensor technology. The sensor core is imported and integrated into a stainless steel isolated structure. The manufacturing process involves precision engineering to ensure the compact design and reliable performance of the transmitter.
Industrial Production Methods
In industrial production, the PT-306 pressure transmitter is assembled using high-quality materials and components. The process includes:
Sensor Core Integration: The imported sensor core is integrated into the stainless steel housing.
Electrical Connections: The transmitter is equipped with aviation plugs for easy installation and reliable electrical connections.
Calibration and Testing: Each unit undergoes rigorous calibration and testing to ensure accuracy and stability across a wide temperature range.
Chemical Reactions Analysis
As PT-306 is a pressure transmitter and not a chemical compound, it does not undergo chemical reactions. Instead, it is designed to measure pressure accurately in various industrial applications.
Scientific Research Applications
Chemistry
In the field of chemistry, PT-306 can be used in laboratory settings to monitor and control pressure in experimental setups, ensuring precise and accurate measurements.
Biology
In biological research, PT-306 can be utilized in bioreactors and other equipment where maintaining specific pressure conditions is crucial for the growth and development of biological cultures.
Medicine
In medical applications, PT-306 can be used in devices that require precise pressure monitoring, such as ventilators and other respiratory equipment.
Industry
In industrial settings, PT-306 is widely used in refrigeration, air-conditioning equipment, and air compressors. Its robust design and reliable performance make it suitable for harsh industrial environments.
Mechanism of Action
The PT-306 pressure transmitter operates by converting pressure into an electrical signal. The imported sensor core detects pressure changes and generates a corresponding electrical output. This output is then transmitted to monitoring systems, allowing for real-time pressure measurement and control.
Comparison with Similar Compounds
Similar Compounds
- Atlas Pressure Transmitters
- MSI Pressure Transmitters
- HUBA Pressure Transmitters
Uniqueness
PT-306 stands out due to its compact design, wide range of output signals, and excellent stability across a wide temperature range. It offers good cost performance and can directly replace various similar imported products .
If you have any further questions or need more detailed information, feel free to ask!
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


